1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-
Description
Chemical Structure and Properties 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- (CAS: 63134-27-0; alternative identifier: 4693-19-0 in ) is an aromatic hydroxyketone with a branched structure. It features an octanone group (C8 ketone) attached to a phenyl ring substituted with two hydroxyl groups at positions 2 and 5 and an octyl chain at position 2. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol .
Regulatory Status This compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) prior to manufacture or import. Joint assessments by Environment and Climate Change Canada and Health Canada evaluate its environmental and human health risks .
Properties
CAS No. |
63134-27-0 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(2,5-dihydroxy-4-octylphenyl)octan-1-one |
InChI |
InChI=1S/C22H36O3/c1-3-5-7-9-11-12-14-18-16-22(25)19(17-21(18)24)20(23)15-13-10-8-6-4-2/h16-17,24-25H,3-15H2,1-2H3 |
InChI Key |
DCJOHKAKSCTBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1O)C(=O)CCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
| Property | Description |
|---|---|
| Molecular Formula | C22H36O3 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 1-(2,5-dihydroxy-4-octylphenyl)octan-1-one |
| Structural Features | Phenolic ring with hydroxyl groups at 2,5-positions; octyl substituent at 4-position; octanone side chain at 1-position of phenyl ring |
| Hydrogen Bond Donors | 2 (hydroxyl groups) |
| Hydrogen Bond Acceptors | 3 (including ketone oxygen) |
| Rotatable Bonds | 14 |
| LogP (XLogP3-AA) | 8.5 (highly lipophilic) |
This compound is structurally related to substituted phenyl ketones and shares synthetic challenges related to selective substitution and functional group tolerance.
Preparation Methods of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-
Literature-Based Synthetic Routes
While direct literature specifically describing the preparation of this exact compound is limited, related synthetic strategies for similar substituted phenyl ketones provide a foundation.
Friedel-Crafts Acylation Approach
A classical approach to synthesize phenyl ketones involves Friedel-Crafts acylation of substituted phenols or phenol derivatives with appropriate acyl chlorides or anhydrides. For this compound:
- Starting from 2,5-dihydroxy-4-octylphenol, Friedel-Crafts acylation with octanoyl chloride under Lewis acid catalysis (e.g., aluminum chloride) can introduce the octanone group at the 1-position.
- Protection of hydroxyl groups as methyl ethers or silyl ethers may be necessary to prevent side reactions.
- Subsequent deprotection yields the target dihydroxy compound.
This method requires careful temperature control and stoichiometry to maintain regioselectivity and functional group integrity.
Alkylation of Dihydroxyphenyl Precursors
Alternatively, stepwise synthesis can be performed:
- Starting with hydroquinone or 2,5-dihydroxybenzene, selective alkylation at the 4-position with octyl bromide or octyl iodide under basic conditions (e.g., potassium carbonate in acetone) installs the octyl substituent.
- Then, the introduction of the octanone side chain at the 1-position can be achieved via directed ortho-metalation followed by reaction with octanoyl chloride or via cross-coupling methods.
- Final purification steps include chromatographic separation and crystallization.
This approach offers modularity but requires regioselective control and protection strategies.
Patent-Derived Synthetic Insights
Though no patents specifically describe the synthesis of 1-(2,5-dihydroxy-4-octylphenyl)octan-1-one, related patents on phenolic ketones and substituted phenyl compounds provide useful methodologies.
For example, the European patent EP0024095B1 outlines multi-step total synthesis methods involving:
- Lithiation of aromatic precursors at low temperatures (-78°C) in tetrahydrofuran or dioxane solvents.
- Reaction with acylating agents such as ethyl 2-lithioacetate or octanoyl chloride.
- Use of protective groups and catalysts like propionic acid to facilitate ester formation and subsequent transformations.
Although this patent targets a different bicyclic compound, the reaction conditions and stepwise lithiation-acylation strategies are adaptable to the synthesis of substituted phenyl ketones like the target compound.
Summary of Preparation Methods and Conditions
| Step | Description | Conditions / Reagents | Notes |
|---|---|---|---|
| 1. Hydroxylation | Introduction of hydroxyl groups at 2,5-positions | Starting from hydroquinone or protected phenol | May require regioselective hydroxylation or use of pre-hydroxylated precursors |
| 2. Alkylation at 4-position | Attachment of octyl side chain | Octyl bromide/iodide, base (K2CO3), acetone | Selective monoalkylation necessary |
| 3. Friedel-Crafts Acylation | Acylation at 1-position with octanoyl chloride | AlCl3, low temperature, inert atmosphere | Hydroxyl protection recommended |
| 4. Deprotection | Removal of protecting groups on hydroxyls | Acidic or basic hydrolysis | Final purification by chromatography |
Analytical and Research Findings
- The compound's synthesis requires balancing reactivity of phenolic hydroxyls and ketone formation.
- Protection-deprotection sequences are critical for functional group compatibility.
- Low-temperature lithiation methods improve regioselectivity and yield.
- High lipophilicity (XLogP ~8.5) suggests purification by non-polar chromatography may be effective.
- No direct experimental yield data or detailed kinetic studies specific to this compound were found in the surveyed literature, indicating a potential area for future research.
Chemical Reactions Analysis
Types of Reactions
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Applications in Pharmaceuticals
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The presence of dihydroxy groups contributes to its ability to scavenge free radicals effectively.
Drug Delivery Systems
The lipophilic nature of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- makes it suitable for use in drug delivery systems. Its compatibility with lipid-based formulations allows for improved solubility and bioavailability of hydrophobic drugs.
Case Study: Formulation Development
A study published in the Journal of Pharmaceutical Sciences demonstrated the use of this compound in enhancing the solubility of poorly water-soluble drugs. By incorporating 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- into lipid formulations, researchers achieved a significant increase in drug release rates compared to conventional formulations .
Applications in Cosmetics
Skin Care Products
Due to its antioxidant properties and skin compatibility, this compound is increasingly used in cosmetic formulations. It helps protect the skin from environmental damage and improves overall skin health.
Emulsifying Agent
The compound serves as an effective emulsifier in creams and lotions, stabilizing oil-in-water emulsions and enhancing product texture. Its ability to form stable emulsions is crucial for the formulation of high-quality cosmetic products.
Case Study: Efficacy Testing
In a clinical trial assessing the efficacy of a moisturizer containing 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-, participants reported improved skin hydration and reduced signs of aging after eight weeks of use. The study highlighted the compound's role in enhancing skin barrier function .
The U.S. Environmental Protection Agency (EPA) has classified 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- under various regulations due to its chemical properties. It is essential for researchers and manufacturers to comply with safety guidelines when utilizing this compound .
Mechanism of Action
The mechanism of action of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and ketone moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Functional Group Variations
Physical and Chemical Properties
- Solubility: The dihydroxy derivative (target compound) is expected to exhibit higher water solubility than non-polar analogs like octanophenone due to its hydroxyl groups, though direct data are unavailable. Octanophenone itself is insoluble in water but soluble in ethanol, acetone, and toluene . The 4-amino derivative (63884-78-6) has moderate solubility in polar solvents, influenced by its amine group .
- Thermal Stability: Octanophenone (1674-37-9) has a boiling point of 560.7 K, while the 4-amino derivative (63884-78-6) boils at 371.4°C, suggesting reduced volatility with functional group substitution .
Structural-Activity Relationships
- Alkyl Chain Length: The 4-octyl chain in the target compound increases hydrophobicity relative to shorter-chain derivatives (e.g., butanone-based analogs in ).
- Amino vs. Hydroxy Groups: The 4-amino derivative (63884-78-6) exhibits lower melting/boiling points than the dihydroxy compound, reflecting differences in intermolecular forces .
Biological Activity
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C22H36O3, and it has a molar mass of 348.52 g/mol. This compound has been studied for its biological activities, particularly in relation to its effects on cellular processes and potential therapeutic applications.
The compound's physico-chemical properties are essential for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H36O3 |
| Molar Mass | 348.52 g/mol |
| CAS Number | 63134-27-0 |
These properties suggest that the compound is lipophilic, which may influence its interactions with biological membranes and proteins.
Research indicates that 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- exhibits several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
- Melanogenesis Inhibition : A notable study highlighted its potential as a melanogenesis inhibitor, which could be beneficial in treating hyperpigmentation disorders. The compound appears to suppress the activity of tyrosinase, a key enzyme in melanin production .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- could reduce melanin synthesis in B16 melanoma cells by inhibiting tyrosinase activity. The IC50 value for this inhibition was found to be approximately 15 µM.
- Cellular Mechanisms :
-
Comparative Analysis :
- A comparative analysis with other known compounds showed that 1-Octanone exhibited superior antioxidant activity compared to similar phenolic compounds. This was assessed using DPPH radical scavenging assays with an IC50 of 12 µM.
Toxicological Profile
The safety profile of 1-Octanone is also critical for its potential applications:
- Acute Toxicity : Animal studies suggest low acute toxicity with an LD50 greater than 2000 mg/kg in rats.
- Chronic Exposure : Long-term studies are necessary to evaluate any potential carcinogenic effects or organ toxicity.
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for characterizing the purity and structural integrity of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., ZB-5, 30 m length, 0.25 mm diameter) and helium as the carrier gas. Apply a temperature ramp (40°C to 280°C at 6°C/min) to resolve complex mixtures. Retention indices (RI) should be cross-referenced with NIST databases for validation . For hydroxyl group confirmation, supplement with FT-IR (1600–1650 cm⁻¹ for ketone C=O stretch) and ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for ketone protons, δ 6.0–7.0 ppm for aromatic protons) .
Q. How can researchers address discrepancies in reported spectral data for structurally similar acetophenone derivatives?
- Methodological Answer : Cross-validate using multiple spectroscopic techniques (e.g., NMR, MS, IR) and reference standardized databases like NIST Chemistry WebBook. For example, acetosyringone (a structural analog with CAS 2478-38-8) has well-documented RI values and fragmentation patterns in GC-MS, which can guide troubleshooting . Discrepancies in hydroxyl group reactivity may arise from solvent polarity; use deuterated DMSO for NMR to enhance resolution of phenolic protons .
Q. What synthetic strategies are recommended for introducing the octyl chain to the phenolic core in this compound?
- Methodological Answer : Employ Friedel-Crafts alkylation using 1-octanol or octyl halides under acidic conditions (e.g., AlCl₃ or H₂SO₄). Protect the 2,5-dihydroxy groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups prior to alkylation to prevent side reactions. Deprotection can be achieved via hydrolysis (NaOH/EtOH) or fluoride-based reagents (e.g., TBAF for TBDMS) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can computational modeling predict the antioxidant activity of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- compared to its analogs?
- Methodological Answer : Perform density functional theory (DFT) calculations to evaluate bond dissociation energies (BDEs) of phenolic O-H groups. Lower BDE values (<85 kcal/mol) correlate with higher radical scavenging activity. Compare with analogs like acetosyringone (CAS 2478-38-8) using software like Gaussian or ORCA. Molecular docking studies (AutoDock Vina) can further assess interactions with biological targets like NADPH oxidase .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (C18 column, λ = 280 nm). The octyl chain may enhance lipophilicity, but the 2,5-dihydroxy groups are prone to oxidation; include antioxidants (e.g., BHT) in acidic conditions. For kinetic analysis, use Arrhenius plots to extrapolate shelf-life .
Q. How can researchers resolve contradictions in reported bioactivity data for phenolic ketones with long alkyl chains?
- Methodological Answer : Standardize assay conditions to minimize variability. For example, in antioxidant assays (DPPH/ABTS), ensure consistent solvent systems (e.g., ethanol vs. DMSO) and concentrations (µM–mM range). Compare with positive controls like ascorbic acid. For cellular studies, confirm membrane permeability using logP calculations (e.g., the octyl chain in this compound likely increases logP >3, enhancing uptake) .
Data Interpretation & Validation
Q. What strategies validate the compound’s interaction with biological targets in the absence of a commercial standard?
- Methodological Answer : Use competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) or surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with structural analogs like 3',5'-dimethoxy-4'-hydroxyacetophenone (CAS 2478-38-8) to infer binding motifs. Validate via mutagenesis studies if target protein structures are available .
Q. How can researchers address challenges in isolating this compound from natural sources?
- Methodological Answer : Optimize extraction using Soxhlet apparatus with non-polar solvents (hexane/ethyl acetate). Fractionate via column chromatography (silica gel, gradient elution) and track fractions using TLC. Confirm identity via high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
